6-Chloro-2-fluoro-3-methoxybenzoyl chloride
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Overview
Description
6-Chloro-2-fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P310 (immediately call a poison center or doctor if you feel unwell), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methoxybenzoyl chloride typically involves the chlorination of 6-chloro-2-fluoro-3-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-chloro-2-fluoro-3-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is usually performed under acidic or basic conditions to facilitate the conversion to the carboxylic acid.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
6-Chloro-2-fluoro-3-methoxybenzoic acid: Formed by hydrolysis.
Alcohols: Formed by reduction.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluorobenzoyl chloride
- 2-Fluoro-3-methoxybenzoyl chloride
- 6-Chloro-3-methoxybenzoyl chloride
Uniqueness
6-Chloro-2-fluoro-3-methoxybenzoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The combination of these substituents makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-5-3-2-4(9)6(7(5)11)8(10)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQATAUZGNYEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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